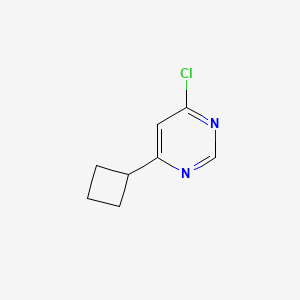
4-Methyl-3-(4-propoxybenzoyl)pyridine
Overview
Description
4-Methyl-3-(4-propoxybenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is known for its diverse applications in scientific research and industry. The compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol.
Preparation Methods
The synthesis of 4-Methyl-3-(4-propoxybenzoyl)pyridine involves several steps. One common method includes the reaction of 4-methylpyridine with 4-propoxybenzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
4-Methyl-3-(4-propoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
4-Methyl-3-(4-propoxybenzoyl)pyridine has several scientific research applications:
Chemistry: It serves as a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles, which are useful in creating diverse isoxazole-annulated heterocycles.
Biology: The compound is part of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, showing positive effects in rodent and primate models of cognitive enhancement.
Medicine: It demonstrates anxiolytic activity in rodents and possesses a reduced propensity to activate peripheral ganglionic type receptors, making it a promising candidate for treating cognitive disorders.
Industry: The compound is used in the food industry as an antioxidant to prevent spoilage and extend the shelf life of animal feed, pet food, and human food.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4-propoxybenzoyl)pyridine involves its interaction with nicotinic acetylcholine receptors. As a ligand, it binds to these receptors, modulating their activity and leading to cognitive enhancement and anxiolytic effects. The compound’s favorable oral bioavailability and reduced activation of peripheral ganglionic type receptors contribute to its therapeutic potential.
Comparison with Similar Compounds
4-Methyl-3-(4-propoxybenzoyl)pyridine can be compared with other pyridine derivatives, such as:
4-Methyl-3-(4-ethoxybenzoyl)pyridine: Similar in structure but with an ethoxy group instead of a propoxy group.
4-Methyl-3-(4-methoxybenzoyl)pyridine: Contains a methoxy group, leading to different chemical and biological properties.
4-Methyl-3-(4-butoxybenzoyl)pyridine: Features a butoxy group, which may affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
(4-methylpyridin-3-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-14-6-4-13(5-7-14)16(18)15-11-17-9-8-12(15)2/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKHSISBGOXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


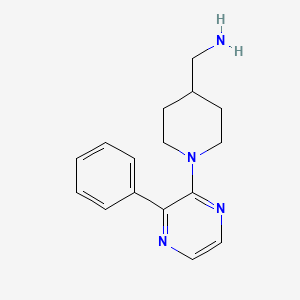
![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)
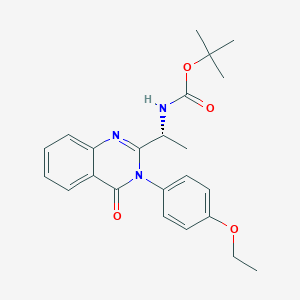
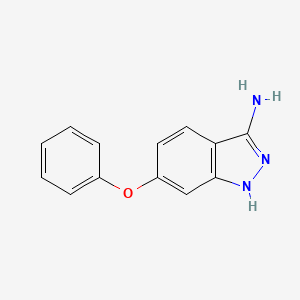
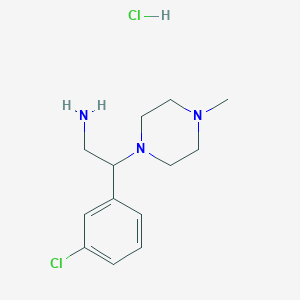

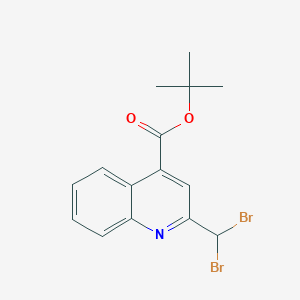

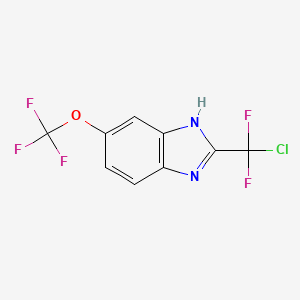
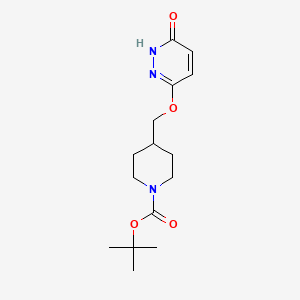
![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B1421679.png)
